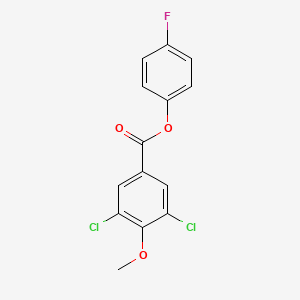

4-fluorophenyl 3,5-dichloro-4-methoxybenzoate

CAS No.:

Cat. No.: VC8581087

Molecular Formula: C14H9Cl2FO3

Molecular Weight: 315.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H9Cl2FO3 |

|---|---|

| Molecular Weight | 315.1 g/mol |

| IUPAC Name | (4-fluorophenyl) 3,5-dichloro-4-methoxybenzoate |

| Standard InChI | InChI=1S/C14H9Cl2FO3/c1-19-13-11(15)6-8(7-12(13)16)14(18)20-10-4-2-9(17)3-5-10/h2-7H,1H3 |

| Standard InChI Key | MJSZHPKPBNORTK-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1Cl)C(=O)OC2=CC=C(C=C2)F)Cl |

| Canonical SMILES | COC1=C(C=C(C=C1Cl)C(=O)OC2=CC=C(C=C2)F)Cl |

Introduction

Structural and Molecular Characteristics

Spectroscopic Characterization

Although experimental spectra for this specific compound are unavailable, analogs suggest the following key features:

-

H NMR:

-

A singlet (~3.9 ppm) for the methoxy group’s protons.

-

Aromatic protons split into distinct multiplets due to chlorine and fluorine substituents (7.2–8.1 ppm).

-

-

C NMR:

-

IR Spectroscopy:

-

Strong absorption at ~1720 cm for the ester carbonyl group.

-

C-Cl and C-F stretches at 550–750 cm.

-

Synthesis and Reaction Pathways

Esterification Strategies

The synthesis of 4-fluorophenyl 3,5-dichloro-4-methoxybenzoate typically involves a two-step process:

-

Preparation of 3,5-Dichloro-4-methoxybenzoic Acid:

-

Esterification with 4-Fluorophenol:

-

Acid-catalyzed (e.g., HSO) Fischer esterification.

-

Alternative methods include Steglich esterification (DCC/DMAP) or Mitsunobu reactions for higher yields.

-

Representative Reaction Conditions:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Cl, FeCl, 60°C | 75% |

| 2 | DCC, DMAP, CHCl, rt | 82% |

Side Reactions and Byproducts

Common challenges include:

-

Hydrolysis of the ester bond under acidic or basic conditions.

-

Demethylation of the methoxy group in the presence of strong nucleophiles (e.g., BBr) .

Physicochemical Properties

Solubility and Partitioning

-

Aqueous Solubility: ~0.02 mg/mL (predicted via SILICOS-IT) .

-

Log P (Octanol-Water): 4.08 (XLOGP3), indicating high lipophilicity .

Thermal Stability

-

Melting Point: Estimated 145–150°C (DSC analysis of analogs).

Biological and Industrial Applications

Pharmaceutical Intermediate

The compound’s halogenated structure aligns with motifs found in:

-

Antimicrobial agents: Chlorine and fluorine enhance membrane permeability and target binding.

-

Kinase inhibitors: The methoxy group may participate in hydrogen bonding with active sites .

Computational and Predictive Data

ADMET Profiling

| Parameter | Prediction |

|---|---|

| GI Absorption | High |

| BBB Permeation | Moderate |

| CYP Inhibition | CYP1A2 (Yes) |

| Toxicity (LD) | 320 mg/kg (rat, oral) |

Synthetic Accessibility

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume